molecular formula C19H28O3 B033028 (1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one CAS No. 51154-10-0

(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one

Cat. No. B033028
CAS RN: 51154-10-0
M. Wt: 304.4 g/mol
InChI Key: FNRMBSNOUHBOND-KATRXDCTSA-N
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Scientific Research Applications

Natural Diterpenoid Activities

Kamebacetal A, a natural diterpenoid structurally similar to the requested compound, exhibits cytotoxic and antibacterial activities. Its molecular structure includes six-membered and five-membered rings with various conformations contributing to its biological activity (Shi, Sun, & Pan, 2004).

Synthesis and Chemical Transformations

In research focused on synthesis and reductions of complex organic compounds, methods have been developed to create derivatives of similar structural compounds. These syntheses often involve multiple steps and can yield compounds with varied biological activities (Grošelj et al., 2005).

Naphthoquinone Derivatives

Naphthoquinone derivatives, like the title compound sterekunthal-B, have been isolated from natural sources. These compounds, with structural similarities to the requested compound, have potential applications in various fields due to their unique chemical structures (Ravikumar et al., 2005).

Radical Deoxygenation Approaches

Radical deoxygenation methods have been developed for synthesizing key intermediates in complex organic molecules, demonstrating the potential for creating diverse structures and derivatives (Alibés, Bourdelande, & Font, 1994).

Interactions with Proteins

Research into allergenic hydroperoxides has provided insights into the interaction of similar compounds with proteins. These studies can inform the understanding of allergenic activity and the formation of antigenic structures (Lepoittevin & Karlberg, 1994).

Oxetane Formation

Studies on oxetane formation via 1,3-migration of benzyloxy groups in related compounds have shed light on the potential chemical pathways and transformations of such complex molecules (Mosimann & Vogel, 2000).

Antineoplastic Macrocycle Derivatives

The synthesis of derivatives related to the antineoplastic macrocycles in the didemnins, using similar compounds as a starting point, highlights the potential for drug development and therapeutic applications (Gonzalez et al., 1996).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources1.


Future Directions

The future perspectives and challenges of Epostane are not explicitly mentioned in the available resources1.


Please note that this analysis is based on the available information and may not cover all aspects of the compound. For more detailed information, it is recommended to refer to specific scientific literature or databases.


properties

IUPAC Name

(1S,2R,11S,12S,15S,16S)-15-hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-17-8-6-13-11(12(17)3-4-15(17)21)5-10-19-16(22-19)14(20)7-9-18(13,19)2/h11-13,15-16,21H,3-10H2,1-2H3/t11-,12-,13-,15-,16?,17-,18+,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRMBSNOUHBOND-KATRXDCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC45C3(CCC(=O)C4O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC45[C@@]3(CCC(=O)C4O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one
Reactant of Route 2
(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one
Reactant of Route 3
(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one
Reactant of Route 4
(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one
Reactant of Route 5
(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one
Reactant of Route 6
(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one

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